1-Cyclopentylcyclohexane-1-carboxylic acid is an organic compound classified as a carboxylic acid. It features a cyclohexane ring that is substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The molecular formula for 1-cyclopentylcyclohexane-1-carboxylic acid is , with a molecular weight of 196.29 g/mol.
The synthesis of 1-cyclopentylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclohexanone and cyclopentylmagnesium bromide in a Grignard reaction, followed by acidification to yield the desired carboxylic acid.
The molecular structure of 1-cyclopentylcyclohexane-1-carboxylic acid consists of:
1-Cyclopentylcyclohexane-1-carboxylic acid is involved in various chemical reactions, including:
The mechanism of action for 1-cyclopentylcyclohexane-1-carboxylic acid involves its interactions at the molecular level. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its reactivity and biological activity. The structural stability provided by the cyclohexane and cyclopentyl rings influences its conformation and reactivity profiles in biological systems.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 196.29 g/mol |
IUPAC Name | 1-cyclopentylcyclohexane-1-carboxylic acid |
InChI Key | WZIYOBQZPLMHME-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(C2CCCC2)C(=O)O |
1-Cyclopentylcyclohexane-1-carboxylic acid has several notable applications:
This compound's versatility makes it a valuable subject of study across multiple scientific disciplines.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4